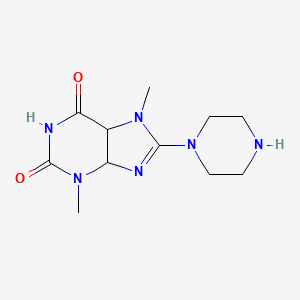
3,7-Dimethyl-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione is a compound belonging to the class of organic compounds known as n-arylpiperazines. These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group. This compound is also a derivative of xanthine, a purine base found in most human body tissues and fluids and in other organisms .
Preparation Methods
The synthesis of 3,7-Dimethyl-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the ring formation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
3,7-Dimethyl-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Studies have shown its potential in modulating biological pathways.
Medicine: It is being researched for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets. It has been shown to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This inhibition leads to increased levels of incretin hormones, which help regulate blood sugar levels .
Comparison with Similar Compounds
3,7-Dimethyl-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione can be compared with other similar compounds such as:
7-Benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydropurine-2,6-dione: This compound also belongs to the class of n-arylpiperazines and shares similar structural features.
8-(3-®-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione: Known for its potent DPP-4 inhibitory activity, this compound is used in the treatment of type 2 diabetes.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H18N6O2 |
|---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
3,7-dimethyl-8-piperazin-1-yl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C11H18N6O2/c1-15-7-8(16(2)11(19)14-9(7)18)13-10(15)17-5-3-12-4-6-17/h7-8,12H,3-6H2,1-2H3,(H,14,18,19) |
InChI Key |
DNLWFFYFKSHIJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(N=C1N3CCNCC3)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N-[2-(6,7-dimethyl-3-benzofuranyl)acetyl]-](/img/structure/B12188304.png)
![N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B12188310.png)

![3-{[6-(4-Fluorophenyl)pyridazin-3-yl]amino}propan-1-ol](/img/structure/B12188319.png)
![N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B12188323.png)
![2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethan-1-one](/img/structure/B12188328.png)
![N-[(2E)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide](/img/structure/B12188331.png)
![3-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12188335.png)

![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(2,3-dichlorophenyl)piperazin-1-yl)methanone](/img/structure/B12188348.png)
![N-(2H-1,3-benzodioxol-5-yl)-1-[(1,3-benzothiazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B12188368.png)
![(5E)-3-(3-methoxypropyl)-2-thioxo-5-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}methylidene)-1,3-thiazolidin-4-one](/img/structure/B12188372.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B12188375.png)
![N-(2,5-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B12188383.png)
